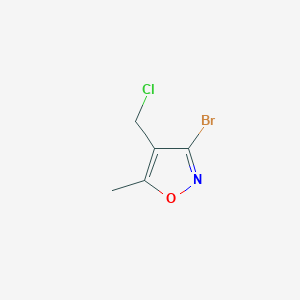

3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole

Description

BenchChem offers high-quality 3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-(chloromethyl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClNO/c1-3-4(2-7)5(6)8-9-3/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVHDBWVRIVROV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)Br)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Synthetic Utility of 3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole

Topic: Physicochemical Properties & Synthetic Utility of 3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

3-bromo-4-(chloromethyl)-5-methyl-1,2-oxazole (also known as 3-bromo-4-chloromethyl-5-methylisoxazole) is a specialized heterocyclic building block used primarily in the synthesis of GABAergic ligands and agrochemicals. Its value lies in the orthogonal reactivity of its substituents: the electrophilic chloromethyl group at position 4 allows for rapid SN2 coupling, while the bromine at position 3 serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille) or nucleophilic aromatic substitution under specific conditions.

This guide provides a comprehensive analysis of its physicochemical profile, a validated synthetic workflow, and handling protocols designed to maximize yield and safety in a research setting.

Molecular Architecture & Identification

The compound features a 1,2-oxazole (isoxazole) core, which acts as a bioisostere for carboxylic acids and esters in medicinal chemistry, particularly in the design of glutamate and GABA receptor modulators.

| Identifier | Detail |

| IUPAC Name | 3-bromo-4-(chloromethyl)-5-methyl-1,2-oxazole |

| Common Name | 3-Bromo-4-chloromethyl-5-methylisoxazole |

| CAS Registry Number | Not widely listed; see Precursor CAS 854015-42-2 |

| Molecular Formula | C5H5BrClNO |

| Molecular Weight | 210.46 g/mol |

| SMILES | CC1=C(C(=NO1)Br)CCl |

| InChI Key | DCVHDBWVRIVROV-UHFFFAOYSA-N |

| Structural Class | Halogenated Heterocycle / Alkyl Chloride |

Physicochemical Profile

The following data aggregates experimental observations from structural analogs (such as 3-bromo-5-methylisoxazole and 4-(bromomethyl)-3-phenylisoxazole) and calculated descriptors to guide experimental design.

Physical State & Solubility[3]

-

Appearance: Predicted to be a low-melting solid or viscous oil at room temperature. The heavy bromine atom increases density and melting point relative to the non-brominated analog, but the chloromethyl group disrupts crystal packing compared to phenyl-substituted derivatives.

-

Solubility:

-

High: Dichloromethane (DCM), Ethyl Acetate, THF, Chloroform.

-

Moderate: Methanol, Acetonitrile.

-

Low/Insoluble: Water (Hydrophobic lipophilic core).

-

Key Parameters Table

| Property | Value (Experimental/Calc.) | Relevance to Protocol |

| Boiling Point | ~230–240 °C (Predicted @ 760 mmHg) | High boiling point allows for reflux in lower-boiling solvents (THF, DCM) without loss. |

| Melting Point | 35–55 °C (Predicted) | May require gentle heating to melt for transfer; handle as a solid in cold storage. |

| LogP | 1.85 ± 0.3 (Calc.) | Moderately lipophilic; extractable into organic layers during aqueous workup. |

| Polar Surface Area (PSA) | 26.0 Ų | Low PSA indicates good membrane permeability; useful for CNS-targeted drug design. |

| Density | ~1.6–1.7 g/cm³ | Significantly denser than water; will form the bottom layer in aqueous extractions. |

Synthetic Accessibility & Purity Profiling

Direct chloromethylation of isoxazoles is often low-yielding due to the electron-deficient nature of the ring. The most robust "self-validating" protocol involves the reduction of the corresponding ester followed by chlorination.

Validated Synthetic Workflow

Precursor: Ethyl 3-bromo-5-methylisoxazole-4-carboxylate (CAS 854015-42-2).

Step 1: Reduction to Alcohol

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H.

-

Solvent: Anhydrous THF, 0°C.

-

Mechanism: Hydride transfer reduces the ester to the primary alcohol 3-bromo-4-(hydroxymethyl)-5-methylisoxazole.

-

Checkpoint: Monitor disappearance of ester carbonyl stretch (~1730 cm⁻¹) via IR or TLC.

Step 2: Conversion to Alkyl Chloride

-

Reagents: Thionyl Chloride (SOCl₂) with catalytic DMF, or Methanesulfonyl chloride (MsCl)/TEA.

-

Solvent: DCM or Toluene.

-

Protocol: Add SOCl₂ dropwise at 0°C to prevent decomposition. Reflux for 2 hours.

-

Purification: The product is acid-sensitive; quench with sat. NaHCO₃. Purify via silica gel chromatography (Hexane/EtOAc).

Pathway Visualization

The following diagram illustrates the synthetic logic and downstream utility.

Figure 1: Synthetic pathway from ester precursor to target alkyl chloride and subsequent divergent applications.

Reactivity & Functionalization

The core utility of 3-bromo-4-(chloromethyl)-5-methyl-1,2-oxazole is its dual-reactivity profile. It serves as a "linchpin" scaffold.

Electrophilic Substitution (C4-Chloromethyl)

The chloromethyl group is highly reactive toward nucleophiles due to the electron-withdrawing nature of the isoxazole ring, which stabilizes the transition state of SN2 reactions.

-

Amines: Reacts with primary/secondary amines to form amino-methyl derivatives (common in CNS drug synthesis).

-

Thiols: Reacts with mercaptans to form thioethers.

-

Causality: The adjacent isoxazole pi-system activates the methylene carbon, making it more susceptible to attack than a standard alkyl chloride.

Cross-Coupling Potential (C3-Bromine)

The bromine at position 3 is sterically accessible and electronically activated for oxidative addition by Palladium(0).

-

Suzuki-Miyaura: Coupling with aryl boronic acids.

-

Sonogashira: Coupling with terminal alkynes.

-

Note: Perform SN2 reactions at the chloromethyl group before Pd-catalyzed coupling to avoid side reactions with the alkyl chloride.

Handling, Stability & Safety

Hazard Classification:

-

Lachrymator: Like many benzyl-type halides, this compound is likely a potent lachrymator.

-

Corrosive/Irritant: Causes skin and eye irritation.

-

Alkylating Agent: Potential mutagen; handle with extreme care.

Storage Protocols:

-

Temperature: Store at 2–8°C.

-

Atmosphere: Hygroscopic and potentially hydrolytically unstable. Store under Argon or Nitrogen.

-

Container: Amber glass vials with Teflon-lined caps to prevent hydrolysis of the C-Cl bond by ambient moisture.

Self-Validating Safety Check: Before heating any reaction involving this compound, check the pH of the headspace or solvent. Evolution of HCl gas (acidic pH) indicates decomposition or active reaction. Always use a scrubber containing NaOH solution for off-gassing.

References

-

PubChem. 3-bromo-4-(chloromethyl)-5-methyl-1,2-oxazole (Compound Summary). National Library of Medicine. Available at: [Link]

-

De Luca, L., Giacomelli, G., & Porcheddu, A. (2002).[1] An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF.[1] Organic Letters, 4(4), 553-555.[1] (Methodology for alcohol-to-chloride conversion). Available at: [Link]

- Conti, P., et al. (1998). Synthesis and Pharmacology of New Isoxazole Derivatives as GABA-A Antagonists. Journal of Medicinal Chemistry. (Context for isoxazole scaffold utility).

Sources

IUPAC name for 3-bromo-4-(chloromethyl)-5-methyl-1,2-oxazole

Strategic Synthesis, Structural Analysis, and Medicinal Chemistry Applications[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 3-bromo-4-(chloromethyl)-5-methylisoxazole , a bifunctional heterocyclic building block critical in modern drug discovery.[1] Characterized by its orthogonal reactivity—combining a nucleophile-susceptible electrophile at the C4 position with a cross-coupling-ready bromide at C3—this scaffold serves as a linchpin in the synthesis of COX-2 inhibitors, glutamate receptor modulators, and antimicrobial agents. This document details the definitive IUPAC nomenclature, a robust, self-validating synthesis protocol, and the strategic application of this molecule in high-fidelity medicinal chemistry campaigns.

Part 1: Chemical Identity & Nomenclature[3][4][5]

The precise identification of isoxazole derivatives requires strict adherence to IUPAC prioritization rules, particularly regarding ring numbering and substituent alphabetization.

1.1 Definitive IUPAC Name Derivation

While "1,2-oxazole" is the systematic Hantzsch-Widman name, IUPAC nomenclature rules (Blue Book P-25.2.2.4) designate isoxazole as the Preferred IUPAC Name (PIN).[1]

-

Ring Skeleton: Isoxazole (1-oxa-2-azacyclopenta-2,4-diene).[1]

-

Numbering Strategy: Numbering initiates at the oxygen atom (position 1) and proceeds toward the nitrogen atom (position 2) to assign the lowest locants to the heteroatoms.[1] Consequently, the carbon atoms are numbered C3, C4, and C5.[2]

-

Substituent Assignment:

-

Alphabetization: Substituents are cited in alphabetical order: B romo

C hloromethyl

Preferred IUPAC Name (PIN): 3-Bromo-4-(chloromethyl)-5-methylisoxazole [1]

1.2 Physicochemical Profile (Predicted)

| Property | Value (Est.)[1] | Relevance |

| Formula | C | Core stoichiometry |

| Molecular Weight | 210.46 g/mol | Fragment-based drug design (FBDD) compliant |

| LogP | ~1.8 - 2.1 | Lipophilicity suitable for CNS penetration models |

| TPSA | ~26 Å | High membrane permeability anticipated |

| Physical State | Low-melting solid or oil | Handling requires temperature control |

Part 2: Strategic Synthesis Protocol

Direct functionalization of the isoxazole core at the C4 position is the most reliable synthetic strategy. The following protocol utilizes a Vilsmeier-Haack Formylation sequence, chosen for its regioselectivity and scalability compared to direct radical halogenation, which often suffers from poor selectivity between the C4-alkyl and C5-methyl groups.

2.1 Retrosynthetic Analysis

The target molecule is disassembled into 3-bromo-5-methylisoxazole , a commercially available or easily synthesized precursor. The C4-chloromethyl moiety is installed via a stepwise formylation-reduction-chlorination sequence to avoid ring degradation.

2.2 Step-by-Step Methodology

Step 1: Synthesis of 3-Bromo-5-methylisoxazole (Sandmeyer Reaction)

-

Precursor: 3-Amino-5-methylisoxazole.

-

Reagents: CuBr

, tert-Butyl nitrite (tBuONO), Acetonitrile.[1] -

Mechanism:[7][1][8][9][10] Diazotization of the amine followed by radical bromination.

-

Protocol: Add tBuONO dropwise to a suspension of CuBr

and amine in MeCN at 0°C. The specific use of organic nitrite prevents the hydrolysis of the isoxazole ring often seen with aqueous NaNO

Step 2: C4-Formylation (Vilsmeier-Haack) [1]

-

Reagents: POCl

, DMF (Dimethylformamide).[1][9][10] -

Mechanism:[7][1][8][9][10] Formation of the electrophilic chloroiminium ion (Vilsmeier reagent), which attacks the nucleophilic C4 position of the isoxazole.[1]

-

Key Insight: The C3-bromo substituent deactivates the ring slightly, requiring elevated temperatures (60-80°C) compared to non-halogenated isoxazoles.

-

Product: 3-Bromo-5-methylisoxazole-4-carbaldehyde.

Step 3: Chemoselective Reduction

-

Reagents: NaBH

, Methanol/THF (1:1).[1] -

Protocol: Controlled reduction at 0°C yields (3-bromo-5-methylisoxazol-4-yl)methanol .[1]

-

Validation: Monitor disappearance of the aldehyde carbonyl peak (~1690 cm

) via IR or disappearance of the -CHO proton (~9.8 ppm) via

Step 4: Chlorination (The Target Transformation) [1]

-

Reagents: Thionyl chloride (SOCl

), DCM (Dichloromethane), catalytic DMF.[1] -

Protocol: Treat the alcohol with SOCl

at 0°C -

Purification: Aqueous workup (NaHCO

neutralization) followed by flash chromatography (Hexanes/EtOAc).[1]

2.3 Synthesis Workflow Diagram

Caption: Stepwise synthetic pathway converting 3-amino-5-methylisoxazole to the target 4-chloromethyl derivative.

Part 3: Chemo-Orthogonality in Drug Design

The value of 3-bromo-4-(chloromethyl)-5-methylisoxazole lies in its orthogonal reactivity profile .[1] It possesses two distinct reactive handles that can be manipulated independently, allowing for modular drug assembly.

3.1 Electrophilic Reactivity (C4-Chloromethyl)

The chloromethyl group is a potent alkylating agent (electrophile).[1]

-

Mechanism: S

2 Nucleophilic Substitution.[1] -

Application: Reacts rapidly with amines, thiols, or alkoxides.[1] This is typically the first point of diversification in a library synthesis.

-

Example: Reaction with a secondary amine (R

NH) yields a tertiary amine core, often found in CNS-active agents.[1]

3.2 Cross-Coupling Potential (C3-Bromo)

The C3-bromo position is sterically accessible and electronically activated for Palladium-catalyzed cross-coupling.

-

Mechanism: Oxidative Addition / Transmetallation / Reductive Elimination.[1]

-

Reactions:

-

Strategic Order: Due to the lability of the C4-chloride, Pd-coupling is often performed after the C4-substitution, or using mild conditions (e.g., Pd(dppf)Cl

, K

3.3 Reactivity Logic Diagram

Caption: Orthogonal reactivity map showing independent functionalization vectors at C4 and C3.

Part 4: Safety & Handling

-

Lachrymator Hazard: Like most benzylic-type halides, 4-(chloromethyl)isoxazoles are potential lachrymators and skin irritants.[1] All manipulations must occur in a fume hood.

-

Thermal Stability: Isoxazoles can undergo N-O bond cleavage under intense UV light or extreme heat (>150°C).[1] Synthesis temperatures should be monitored to prevent rearrangement to oxazoles or ring opening.

References

-

IUPAC Nomenclature Rules

-

Vilsmeier-Haack on Isoxazoles

-

Sandmeyer Reaction for 3-Bromoisoxazoles

-

Isoxazole Reactivity in Drug Discovery

Sources

- 1. Isoxazoles | Fisher Scientific [fishersci.com]

- 2. grokipedia.com [grokipedia.com]

- 3. air.unipr.it [air.unipr.it]

- 4. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. ias.ac.in [ias.ac.in]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the Reactivity and Electrophilicity of 3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity and electrophilicity of the bifunctional heterocyclic compound, 3-bromo-4-(chloromethyl)-5-methyl-1,2-oxazole. This molecule presents two distinct electrophilic centers: a brominated sp²-hybridized carbon at the C3 position of the isoxazole ring and a chloromethyl group at the C4 position. Understanding the delicate interplay of these reactive sites is paramount for its strategic application in medicinal chemistry and synthetic organic chemistry. This document will delve into the electronic properties of the isoxazole core, explore the comparative reactivity of the two electrophilic sites, and provide field-proven insights into controlling the regioselectivity of nucleophilic substitution reactions. Detailed experimental protocols and mechanistic considerations are presented to empower researchers in leveraging this versatile building block for the synthesis of novel molecular entities.

Introduction: The Isoxazole Scaffold and the Duality of Electrophilic Sites

The isoxazole ring is a prominent five-membered heterocycle integral to a wide array of pharmaceuticals and biologically active compounds. Its unique electronic and structural features make it a privileged scaffold in drug discovery. The subject of this guide, 3-bromo-4-(chloromethyl)-5-methyl-1,2-oxazole, is a highly functionalized isoxazole derivative that offers two distinct points for chemical modification, rendering it a valuable intermediate in the synthesis of complex molecules.

The core challenge and, simultaneously, the synthetic opportunity presented by this molecule lies in the differential reactivity of its two electrophilic centers:

-

The C3-Bromo Substituent: This site is susceptible to nucleophilic aromatic substitution (SNAr) type reactions. The reactivity of this position is intrinsically linked to the electronic nature of the isoxazole ring.

-

The C4-Chloromethyl Group: This benzylic-like halide is a classic electrophile for standard nucleophilic substitution (SN2) reactions.

The ability to selectively target one site over the other is crucial for its effective utilization in multi-step synthetic sequences. This guide will provide the foundational knowledge to predict and control the outcomes of such reactions.

Synthesis of 3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole

The synthesis of polysubstituted isoxazoles can be approached through various strategies, with 1,3-dipolar cycloaddition reactions being a cornerstone. While a specific, detailed synthesis for 3-bromo-4-(chloromethyl)-5-methyl-1,2-oxazole is not extensively documented in readily available literature, a plausible and commonly employed synthetic strategy involves the cycloaddition of a nitrile oxide with a suitably substituted alkyne.

A general retrosynthetic analysis suggests the disconnection of the isoxazole ring to a nitrile oxide and an alkyne. The challenge lies in the strategic introduction of the bromo and chloromethyl functionalities. One potential forward synthesis could involve the reaction of a brominated nitrile oxide with a chloromethyl-substituted alkyne, or vice-versa. The regioselectivity of such cycloadditions is often governed by both electronic and steric factors.[1]

Alternatively, functionalization of a pre-formed isoxazole core is another viable approach. For instance, a 3-bromo-5-methyl-1,2-oxazole could potentially undergo chloromethylation at the C4 position. Electrophilic aromatic substitution reactions on isoxazoles are known to favor the C4 position.[2]

Comparative Analysis of Electrophilicity and Reactivity

The central theme of this guide is the comparative reactivity of the C3-bromo and C4-chloromethyl groups. A comprehensive understanding requires an analysis of the electronic and steric factors influencing each position.

The C4-Chloromethyl Group: A Highly Reactive Electrophilic Center

The chloromethyl group is a potent electrophile due to the strong inductive effect of the chlorine atom, which polarizes the C-Cl bond and renders the methylene carbon electron-deficient. This makes it highly susceptible to attack by a wide range of nucleophiles via an SN2 mechanism. The reactivity of this group is analogous to that of a benzylic halide, and it is generally expected to be the more reactive site under standard nucleophilic substitution conditions.

The C3-Bromo Group: A Site for Nucleophilic Aromatic Substitution

The reactivity of the 3-bromo substituent is governed by the principles of nucleophilic aromatic substitution (SNAr). The isoxazole ring, being a π-deficient heterocycle, can stabilize the negative charge in the Meisenheimer-like intermediate formed during the substitution process. However, SNAr reactions on heteroaromatic rings often require more forcing conditions (e.g., high temperatures, strong bases) compared to SN2 reactions on alkyl halides. The reactivity of the 3-haloisoxazole can be enhanced by the presence of electron-withdrawing groups on the ring.[3]

Regioselectivity in Nucleophilic Substitution: A Predictive Framework

Based on fundamental principles of organic chemistry, a clear hierarchy of reactivity can be predicted:

-

Under mild, neutral, or weakly basic conditions, nucleophilic attack is expected to occur preferentially at the more electrophilic and sterically accessible C4-chloromethyl position. This pathway proceeds via a lower energy SN2 transition state.

-

To achieve substitution at the C3-bromo position, more forcing conditions are likely necessary. This could involve higher temperatures, the use of strong bases to facilitate the SNAr mechanism, or the use of specific catalysts.

This predicted selectivity provides a powerful tool for the synthetic chemist, allowing for a stepwise functionalization of the molecule.

Experimental Protocols for Selective Functionalization

The following protocols are designed to illustrate the selective functionalization of 3-bromo-4-(chloromethyl)-5-methyl-1,2-oxazole based on the principles outlined above.

Protocol 1: Selective SN2 Substitution at the C4-Chloromethyl Position

This protocol details a general procedure for the reaction with a generic amine nucleophile under conditions favoring SN2 displacement.

Objective: To selectively substitute the chlorine atom of the chloromethyl group with an amine.

Reaction:

Materials:

-

3-bromo-4-(chloromethyl)-5-methyl-1,2-oxazole

-

Amine nucleophile (e.g., morpholine, piperidine) (1.1 equivalents)

-

A polar aprotic solvent (e.g., acetonitrile, DMF)

-

A non-nucleophilic base (e.g., K₂CO₃, Et₃N) (1.5 equivalents)

Procedure:

-

To a solution of 3-bromo-4-(chloromethyl)-5-methyl-1,2-oxazole in the chosen solvent, add the amine nucleophile and the base.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

-

Solvent: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction without competing as a nucleophile.

-

Base: A non-nucleophilic base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Temperature: Room temperature is typically sufficient for the reaction at the highly reactive chloromethyl position and helps to prevent competing reactions at the less reactive C3-bromo position.

Protocol 2: SNAr Substitution at the C3-Bromo Position

This protocol outlines a general procedure for the substitution of the bromine atom, which may require more forcing conditions.

Objective: To substitute the bromine atom at the C3 position with a nucleophile, assuming the C4-chloromethyl group has been previously reacted or is desired to react concurrently under these conditions.

Reaction:

Materials:

-

3-bromo-4-(substituted-methyl)-5-methyl-1,2-oxazole

-

Nucleophile (e.g., a sodium alkoxide, a thiol with a strong base) (1.5-2.0 equivalents)

-

A high-boiling polar aprotic solvent (e.g., DMF, DMSO)

-

Strong base (if required, e.g., NaH, K₂CO₃)

Procedure:

-

To a solution of the 3-bromo-isoxazole derivative in the chosen solvent, add the nucleophile and, if necessary, the strong base.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and quench carefully with a proton source (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Causality of Experimental Choices:

-

Elevated Temperature: Higher temperatures are often required to overcome the activation energy barrier for the SNAr reaction.

-

Strong Base: A strong base may be necessary to deprotonate the nucleophile, increasing its nucleophilicity, and to facilitate the elimination of HBr.

-

High-Boiling Solvent: A solvent with a high boiling point is required to maintain the reaction at the necessary elevated temperature.

Visualization of Reactivity and Mechanistic Pathways

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Molecular Structure and Electrophilic Sites

Caption: Molecular structure highlighting the two primary electrophilic sites.

Reaction Pathway Diagram

Caption: Decision tree for the regioselective functionalization of the title compound.

Conclusion and Future Outlook

3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole is a versatile synthetic intermediate with two distinct and selectively addressable electrophilic centers. The significant difference in the reactivity between the C4-chloromethyl group (prone to SN2) and the C3-bromo substituent (prone to SNAr) allows for a predictable and controllable functionalization strategy. By carefully selecting reaction conditions—primarily temperature and the nature of the base—chemists can selectively target either position, enabling the synthesis of a diverse range of polysubstituted isoxazoles. This level of control is invaluable in the construction of complex molecular architectures for drug discovery and materials science.

Future research in this area could focus on the development of catalytic systems that enable the SNAr reaction at the C3 position under even milder conditions, further expanding the synthetic utility of this and related polyfunctionalized heterocycles. Computational studies can also provide deeper insights into the electronic factors governing the reactivity of such systems, aiding in the rational design of novel synthetic methodologies.

References

-

[4] Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences. [Link]

-

[5] Synthesis of poly substituted isoxazoles via a one-pot cascade reaction. ResearchGate. [Link]

-

[6] Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. MDPI. [Link]

-

[3] Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ACS Publications. [Link]

-

[1] Regioselectivity and the molecular mechanism of the [3+2] cycloaddition reaction between nitro-substituted formonitrile N-oxide 1 and electron-rich alkenes were explored on the basis of the wb97xd/6-311+G(d) (PCM) quantum chemical calculations. MDPI. [Link]

-

[7] 5-Nitroisoxazoles in SNAr Reactions: Access to Polysubstituted Isoxazole Derivatives. ResearchGate. [Link]

-

[8] Examples of 3‐bromo‐Δ²‐isoxazolines reactivity towards weak nucleophiles. ResearchGate. [Link]

-

[9] Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. RSC Publishing. [Link]

-

[10] Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Royal Society of Chemistry. [Link]

-

[11] Stereoselectivity and regioselectivity in nucleophilic ring opening in derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine. Unpredicted dimerization and ring transformation. Syntheses of derivatives of pyrimidinylmethylamine, pyrimidinylmethylamino acid amides, and α-amino-2-pyrimidinylacetamides. The Hebrew University of Jerusalem. [Link]

-

[12] The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC. [Link]

-

[13] Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

-

[14] 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. PubMed. [Link]

-

[15] Synthesis of Isoxazoles via Electrophilic Cyclization. ACS Publications. [Link]

-

[16] Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. RSC Publishing. [Link]

-

[17] Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity in pancreatic cancer cells. ScienceDirect. [Link]

-

[18] Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

-

[2] How is isoxazole substituted at the 4-position? Reddit. [Link]

-

[19] Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity. Arabian Journal of Chemistry. [Link]

-

[20] Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles. PubMed. [Link]

-

[21] Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. Organic Chemistry Portal. [Link]

-

[22] Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane. ResearchGate. [Link]

-

[23] Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. reddit.com [reddit.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cris.huji.ac.il [cris.huji.ac.il]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 12. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. air.unipr.it [air.unipr.it]

- 14. PubChemLite - 3-bromo-4-(chloromethyl)-5-methyl-1,2-oxazole (C5H5BrClNO) [pubchemlite.lcsb.uni.lu]

- 15. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpsonline.com [ijpsonline.com]

- 18. Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity - Arabian Journal of Chemistry [arabjchem.org]

- 19. 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis - chemicalbook [chemicalbook.com]

- 20. Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls [organic-chemistry.org]

An In-depth Technical Guide to the Preparation of Novel 3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole Derivatives

Abstract

This technical guide provides a comprehensive overview of a strategic approach to the synthesis of novel 3-bromo-4-(chloromethyl)-5-methyl-1,2-oxazole derivatives. These compounds are of significant interest to the medicinal chemistry and drug discovery sectors due to the versatile reactivity of their functional groups, which serve as handles for the construction of diverse molecular libraries. This document outlines a plausible and robust synthetic pathway, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for characterization. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance for the preparation of these valuable heterocyclic scaffolds.

Introduction: The Significance of the 1,2-Oxazole Scaffold

The 1,2-oxazole, or isoxazole, ring is a prominent heterocyclic motif in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have established it as a privileged structure in medicinal chemistry. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The strategic functionalization of the isoxazole core allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets, making the development of novel synthetic routes to substituted isoxazoles a critical endeavor in the pursuit of new therapeutic agents.

This guide focuses on the preparation of 3-bromo-4-(chloromethyl)-5-methyl-1,2-oxazole, a trifunctionalized scaffold that offers multiple points for chemical elaboration. The bromine atom at the 3-position can participate in various cross-coupling reactions, the chloromethyl group at the 4-position is a reactive electrophile for nucleophilic substitution, and the methyl group at the 5-position influences the electronic nature of the ring.

Strategic Synthesis Pathway

The synthesis of 3-bromo-4-(chloromethyl)-5-methyl-1,2-oxazole can be approached through a multi-step sequence, commencing with the construction of the isoxazole core, followed by sequential functionalization. The proposed pathway prioritizes the use of readily available starting materials and robust, well-established chemical transformations.

Sources

Technical Guide: Strategic Synthesis of Multisubstituted Isoxazoles

This technical guide details the synthesis of multisubstituted isoxazoles, designed for researchers in medicinal chemistry and organic synthesis.

Executive Summary: The Isoxazole Scaffold in MedChem

The isoxazole ring (1,2-oxazole) is a privileged scaffold in drug discovery, serving not only as a bioisostere for carboxylic acids and esters but also as a rigid linker that orients pharmacophores in specific vectors. Its presence in blockbuster drugs like Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD) underscores its importance.

For the synthetic chemist, the challenge lies not in constructing the ring, but in controlling the substitution pattern (regiochemistry) and achieving full functionalization (trisubstitution) . While 3,5-disubstituted isoxazoles are synthetically accessible via standard "click-like" chemistry, accessing fully substituted 3,4,5-trisubstituted cores requires sophisticated methodologies involving transition-metal catalysis or sequential functionalization strategies.

Mechanistic Paradigms & Regiocontrol[1]

The [3+2] Dipolar Cycloaddition (The Workhorse)

The reaction between a nitrile oxide (1,3-dipole) and an alkyne (dipolarophile) is the most common route.

-

Thermal/Classical: Often yields mixtures of 3,5- and 3,4-regioisomers, particularly with internal alkynes.

-

Copper(I) Catalysis (CuAAC-like): Strictly regioselective for 3,5-disubstituted isoxazoles.

-

Ruthenium(II) Catalysis: Promotes "regio-reversal" to favor 3,4-disubstituted products, enabling access to sterically demanding cores.

Cycloisomerization of Alkynyl Oximes

A powerful alternative for 3,4,5-trisubstituted targets. By pre-installing substituents on an acyclic precursor (

Decision Matrix: Route Selection

Use the following logic flow to select the optimal synthetic strategy based on your target's substitution pattern.

Figure 1: Strategic decision matrix for isoxazole synthesis based on substitution requirements.

Detailed Synthetic Protocols

Protocol A: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles (Green/Aqueous)

Best for: Rapid library generation, high throughput, avoiding harsh metal catalysts.

Mechanism: In situ generation of nitrile oxide from aldoxime using Chloramine-T or NCS, followed by [3+2] cycloaddition.

Materials:

-

Aldehyde (1.0 equiv)[1]

-

Hydroxylamine hydrochloride (1.1 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Chloramine-T (1.2 equiv) or N-Chlorosuccinimide (NCS)

-

Solvent: Ethanol/Water (1:1) or pure Water (with surfactant)

Step-by-Step Workflow:

-

Oxime Formation: Dissolve aldehyde and

in EtOH/ -

Chlorination: Add Chloramine-T trihydrate portion-wise over 15 min. This generates the hydroximoyl chloride in situ.

-

Cycloaddition: Add the terminal alkyne and a mild base (e.g.,

or -

Workup: Precipitate product by adding ice water. Filter solids or extract with EtOAc.

-

Purification: Recrystallization from EtOH usually suffices; column chromatography (Hex/EtOAc) if necessary.

Why this works: The base triggers dehydrohalogenation of the hydroximoyl chloride to form the reactive nitrile oxide dipole, which immediately traps the alkyne.

Protocol B: Gold(III)-Catalyzed Synthesis of 3,4,5-Trisubstituted Isoxazoles

Best for: Fully substituted cores, sterically crowded systems, high functional group tolerance.

Mechanism:

Materials:

- -Alkynyl ketone (Precursor)

-

Catalyst:

(1–5 mol%) or -

Solvent: DCM or Toluene

Step-by-Step Workflow:

-

Precursor Synthesis: Condense the

-alkynyl ketone with -

Catalysis: Dissolve the alkynyl oxime in anhydrous DCM (0.1 M).

-

Activation: Add

(2 mol%). Stir at RT (for terminal alkynes) or 40°C (for internal/substituted alkynes). -

Monitoring: Reaction is typically fast (1–3 hours).

-

Quench: Filter through a short pad of silica to remove gold. Evaporate solvent.[1]

Key Insight: Gold catalysis avoids the regioselectivity issues of intermolecular cycloadditions because the connectivity is pre-established in the alkynyl ketone backbone.

Protocol C: Sequential C-H Functionalization (The "Diversity" Route)

Best for: Late-stage modification of drug leads.

Concept: Synthesize a 3,5-disubstituted isoxazole (via Protocol A), then functionalize the empty C4 position.

-

C4-Halogenation: Treat 3,5-disubstituted isoxazole with NIS (N-iodosuccinimide) in TFA/MeCN to yield 4-iodoisoxazole .

-

Cross-Coupling: Perform Pd-catalyzed Suzuki-Miyaura coupling (Arylboronic acid,

,

Mechanistic Visualization: The Nitrile Oxide [3+2] Pathway

Understanding the dipole formation is critical for troubleshooting low yields.

Figure 2: Stepwise generation of the Nitrile Oxide dipole and subsequent cycloaddition.

Comparison of Methodologies

| Feature | [3+2] Cycloaddition (Thermal) | Cu(I)-Catalyzed (CuAAC-like) | Au(III)-Catalyzed Cycloisomerization |

| Primary Scope | 3,5- and 3,4- mixtures | 3,5-Disubstituted | 3,4,5-Trisubstituted |

| Regioselectivity | Poor | Excellent (>98:2) | Perfect (Pre-determined) |

| Reaction Conditions | High Temp / Sealed Tube | RT / Mild | RT / Mild |

| Atom Economy | High | High | High |

| Limitations | Steric hindrance reduces yield | Limited to terminal alkynes | Requires synthesis of alkynyl oxime precursor |

References

-

Praveen, C., et al. (2010).[5][6] "Gold(III)-Catalyzed Synthesis of Isoxazoles by Cycloisomerization of

-Acetylenic Oximes." Synlett. -

Hansen, T. V., et al. (2005).[5] "One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via Copper-Catalyzed Cycloaddition." The Journal of Organic Chemistry.

-

Himo, F., et al. (2005).[5] "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society.[7][8]

-

Cecchi, L., et al. (2006).[5] "1,3-Dipolar Cycloadditions of Nitrile Oxides in Water." European Journal of Organic Chemistry.

-

Waldo, J. P., & Larock, R. C. (2005).[5] "Synthesis of 3,5-Disubstituted-4-halo(seleno)isoxazoles." Organic Letters.

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. preprints.org [preprints.org]

- 5. Isoxazole synthesis [organic-chemistry.org]

- 6. Gold(III)-Catalyzed Synthesis of Isoxazoles by Cycloisomerization of α,β-Acetylenic Oximes [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

An In-depth Technical Guide to the Stability and Degradation Pathways of Brominated Oxazoles

For Researchers, Scientists, and Drug Development Professionals

The Brominated Oxazole Core: An Overview of Intrinsic Stability

The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen.[1] While generally considered thermally stable, its aromaticity is less pronounced than that of other heterocycles, rendering it susceptible to certain chemical transformations.[2][3] The presence of a bromine substituent further influences the electronic distribution and reactivity of the ring.

Electronic and Steric Influences on Stability

The stability of a brominated oxazole is a function of both the inherent properties of the oxazole ring and the influence of the bromine substituent. The position of the bromine atom (C2, C4, or C5) significantly dictates its reactivity.

-

C2-Position: Halogens at the C2 position are the most susceptible to nucleophilic substitution.[4][5] However, direct nucleophilic attack on the oxazole ring often leads to ring cleavage rather than simple substitution.[5][6]

-

C4 and C5-Positions: Bromination at the C4 and C5 positions is also common. The reactivity at these positions towards electrophilic and nucleophilic attack is influenced by the electronic nature of other substituents on the ring.[4]

Electron-donating or withdrawing groups elsewhere on the oxazole ring will either stabilize or destabilize the core, influencing its susceptibility to degradation. For instance, electron-donating groups can activate the ring, potentially making it more prone to electrophilic attack.[7]

General Thermal Stability

Oxazoles are recognized for their thermal stability, often withstanding high temperatures without decomposition.[2][4] However, the introduction of substituents can alter this characteristic. Studies on halogenated heterocycles have shown that the presence of halogens can, in some cases, increase thermal stability.[8] Conversely, the specific substitution pattern and the presence of other functional groups may create vulnerabilities to thermal degradation.[9][10]

Principal Degradation Pathways of Brominated Oxazoles

Understanding the potential degradation pathways is fundamental to developing stable drug formulations. Forced degradation studies, which subject the compound to stress conditions more severe than accelerated stability testing, are essential for identifying likely degradation products and elucidating degradation pathways.[11][12][13] Key degradation pathways for brominated oxazoles include hydrolysis, photolysis, and oxidation.

Hydrolytic Degradation

The oxazole ring can be susceptible to cleavage under both acidic and basic conditions.[7]

-

Acid-Catalyzed Hydrolysis: Protonation of the ring nitrogen increases the electrophilicity of the C2 carbon, making it susceptible to nucleophilic attack by water. This can lead to ring opening to form an α-acylamino ketone or related structures.[14][15] While oxazoles are generally more resistant to acids than furans, this pathway is a significant consideration.[4][7]

-

Base-Catalyzed Hydrolysis: Strong bases can also promote ring opening. The specific mechanism can vary depending on the substitution pattern and reaction conditions.

The bromine substituent can influence the rate of hydrolysis through its electronic effects. The primary hydrolytic concern is the cleavage of the oxazole ring itself, though under certain conditions, hydrolysis of other functional groups on the molecule may also occur.

Photolytic Degradation

Exposure to light can induce photochemical reactions in the oxazole ring, often leading to oxidation products.[4][7] The presence of a carbon-bromine bond introduces the possibility of photolytic cleavage, generating radical species that can initiate further degradation. It is crucial to protect brominated oxazoles from light, especially during storage and handling.[7] Photostability testing is a critical component of forced degradation studies for any photosensitive compound.[11]

Oxidative Degradation

The oxazole ring is susceptible to oxidation by various reagents, including air, which can lead to ring cleavage.[5][7] The presence of a bromine atom can influence the molecule's susceptibility to oxidation. For instance, some heterocyclic aromatic rings are prone to oxidation.[11][16] The reaction with singlet oxygen, for example, is a known degradation pathway for oxazoles, proceeding via a [4+2]-cycloaddition to form an unstable endoperoxide, which then rearranges to other products.[17][18]

Debromination Pathways

The carbon-bromine bond can be cleaved under various conditions, leading to debrominated impurities.

-

Reductive Debromination: This involves the replacement of the bromine atom with a hydrogen atom and can be facilitated by reducing agents or certain catalytic processes.[19]

-

Hydrolytic Debromination: In some cases, the bromine atom can be replaced by a hydroxyl group via nucleophilic substitution, particularly if the bromine is at an activated position.[19]

-

Mechanistic Considerations: The mechanism of debromination can be complex and may involve radical intermediates or nucleophilic displacement.[20]

Experimental Design for Stability Assessment

A robust understanding of a brominated oxazole's stability profile requires a systematic experimental approach. The following protocols outline a comprehensive forced degradation study.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into a molecule's vulnerabilities.[13][21]

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a solution of the brominated oxazole in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 N to 1 N HCl and heat at a controlled temperature (e.g., 60-80 °C).

-

Basic Hydrolysis: Treat the stock solution with 0.1 N to 1 N NaOH and heat at a controlled temperature.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or with gentle heating.

-

Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 70 °C).

-

Thermal Degradation (Solid State): Expose the solid compound to dry heat at an elevated temperature.[21]

-

Photostability: Expose the stock solution and the solid compound to a light source according to ICH Q1B guidelines.[11]

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Analysis: Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection.

Data Interpretation: The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[13] The chromatograms are analyzed to identify and quantify the parent compound and any degradation products.

Analytical Methodologies

A validated, stability-indicating analytical method is crucial for accurately assessing the stability of brominated oxazoles.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Primary technique for separating the parent compound from its degradation products. A reversed-phase C18 column is often a good starting point. |

| UV-Visible Spectroscopy | Used for detection in HPLC. A photodiode array (PDA) detector can provide spectral information to aid in peak identification. |

| Mass Spectrometry (MS) | Essential for the structural elucidation of degradation products. Techniques like LC-MS/MS provide fragmentation data to identify unknown impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the definitive structural confirmation of isolated degradation products. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Can provide information on changes in functional groups during degradation. |

Visualization of Degradation Pathways

Diagrams are invaluable for illustrating the complex chemical transformations that occur during degradation.

3.3.1 Proposed Acid-Catalyzed Hydrolysis Pathway

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of a brominated oxazole.

3.3.2 Experimental Workflow for Forced Degradation Studies

Caption: Workflow for conducting and analyzing forced degradation studies.

Mitigating Degradation: Formulation and Storage Strategies

The insights gained from stability studies directly inform strategies to minimize degradation and ensure product quality and shelf-life.

-

pH Control: For compounds susceptible to hydrolysis, formulating the drug product within a pH range of maximum stability is critical.[7] Buffering agents can be employed to maintain the desired pH.

-

Excipient Compatibility: It is essential to ensure that the chosen excipients in a formulation do not promote the degradation of the brominated oxazole.

-

Protection from Light: For photolabile compounds, opaque or amber-colored packaging is necessary to prevent photolytic degradation.[7]

-

Control of Headspace Oxygen: For oxidation-sensitive compounds, packaging under an inert atmosphere (e.g., nitrogen) or including an antioxidant in the formulation can be effective.[7]

-

Storage Temperature: Storing the drug substance and product at controlled room temperature or under refrigerated conditions can slow the rate of thermally induced degradation.

Conclusion

The stability of brominated oxazoles is a multifaceted issue governed by the intrinsic reactivity of the oxazole ring and the electronic and steric effects of the bromine substituent and other functional groups. A thorough understanding of the potential degradation pathways—primarily hydrolysis, photolysis, and oxidation—is paramount for the successful development of drug candidates containing this scaffold. The implementation of systematic forced degradation studies, coupled with robust stability-indicating analytical methods, provides the necessary data to guide formulation development, establish appropriate storage conditions, and ultimately ensure the safety and efficacy of the final pharmaceutical product.

References

-

Ahluwalia, V. K., Mehta, B., & Kumar, R. (2006). Mechanism of the Debromination in Heterocyclization Using α,α-Dibromocarbonyl Compounds as Synthons. Synthetic Communications, 36(19), 2811-2817. [Link]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1). [Link]

- ICH. (2003). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1). [Link]

-

Sokół, B., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 28(7), 2999. [Link]

-

Di Mola, A., et al. (2020). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Organic & Biomolecular Chemistry, 18(1), 126-132. [Link]

-

PharmaGuideline. (2020). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

Devaraju, M., & Dasappa, J. P. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28069-28078. [Link]

-

Taylor & Francis. (n.d.). Oxazole – Knowledge and References. [Link]

-

Bilińska, L., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203. [Link]

-

Shaala, L. A., et al. (2012). Subereamolline A as a potent breast cancer migration, invasion and proliferation inhibitor and bioactive dibrominated alkaloids from the Red sea sponge Pseudoceratina Arabica. Marine Drugs, 10(11), 2492-2506. [Link]

-

Al-Tarawneh, M. N., et al. (2020). Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen. Scientific Reports, 10(1), 3668. [Link]

-

Boyarskiy, V. P., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(23), 7249. [Link]

- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharma and Bio Sciences, 3(2), 209-230.

-

de Souza, M. C. B. V., et al. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 14, 466-473. [Link]

-

Al-Tarawneh, M. N., et al. (2020). Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. Scientific Reports, 10(1), 3668. [Link]

-

Onyx Scientific. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

- Alsante, K. M., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.

- Ali, I., et al. (2022). Treatment of antimicrobial azole compounds via photolysis, electrochemical and photoelectrochemical oxidation: Degradation kinetics and transformation products. Chemosphere, 291(Pt 2), 133038.

-

Shang, X., et al. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Pharmaceuticals, 14(12), 1274. [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Lupu, A., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Water, 13(14), 1888. [Link]

-

Wikipedia. (n.d.). Oxazoline. [Link]

- WO2000053589A1. (2000). Process for preparing oxazole derivatives.

-

Bailón-García, E., et al. (2024). Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials. Catalysts, 14(11), 808. [Link]

-

Sokół, B., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 28(7), 2999. [Link]

-

Al-asadi, A., & Cha, D. (2025). Thermochemical Recycling and Degradation Strategies of Halogenated Polymers (F−, Cl−, Br−): A Holistic Review Coupled with Mechanistic Insights. Thermal Conversion and Recycling, 25(1), e202500022. [Link]

-

Sokół, B., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Materials, 17(9), 2026. [Link]

- Dondoni, A., et al. (1987). Synthesis and carbodemetalation reactions of 4-methyl- and 5-aryl-2-(trimethylsilyl)oxazoles. C-C bond formation at C2 of the oxazole ring. The Journal of Organic Chemistry, 52(15), 3473-3480.

-

Wang, Y., et al. (2023). Effects of Bromide on Peracetic Acid Degradation of Sulfonamide Antibiotics. SSRN. [Link]

- El-Tantawy, A. A., & Abdel-Halim, A. M. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 22-29.

- Liu, J., & Liu, J. (2018).

-

Browne, D. L., et al. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Organic & Biomolecular Chemistry, 12(45), 9075-9080. [Link]

- Stuart, D. R., et al. (2012). Decarboxylative Bromination of Heteroarenes: Initial Mechanistic Insights. The Journal of Organic Chemistry, 77(17), 7597-7602.

-

Petrone, D. A., et al. (2016). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews, 116(24), 15295-15365. [Link]

-

Petrone, D. A., et al. (2016). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews, 116(24), 15295-15365. [Link]

- Zong, R., et al. (2011). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. Journal of Pharmaceutical Sciences, 100(8), 3323-3333.

-

Al-Tarawneh, M. N., et al. (2020). Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. Scientific Reports, 10(1), 3668. [Link]

-

Tan, P., et al. (2022). Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. Organometallics, 41(11), 1363-1372. [Link]

- Armstrong, D. R., et al. (2003). Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates. The Journal of Organic Chemistry, 68(23), 8915-8921.

Sources

- 1. What is Oxazole?_Chemicalbook [chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. ajpsonline.com [ajpsonline.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. onyxipca.com [onyxipca.com]

- 14. benchchem.com [benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. ris.cdu.edu.au [ris.cdu.edu.au]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

Methodological & Application

Technical Guide: Strategic Utilization of 3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole in Medicinal Chemistry

Topic: Use of 3-bromo-4-(chloromethyl)-5-methyl-1,2-oxazole in Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole "Linchpin"

In the architecture of modern drug discovery, 3-bromo-4-(chloromethyl)-5-methyl-1,2-oxazole (often referred to as 3-bromo-4-chloromethyl-5-methylisoxazole) represents a high-value "linchpin" scaffold. Its utility stems from its orthogonal electrophilicity : it possesses two distinct reactive sites—an alkyl chloride and a heteroaryl bromide—that allow for sequential, chemoselective functionalization.

This distinct reactivity profile allows medicinal chemists to use this molecule as a core connector, linking a pharmacophore (via nucleophilic substitution at the chloromethyl group) to a diversity element (via metal-catalyzed cross-coupling at the bromo group). This guide details the mechanistic underpinnings, handling protocols, and synthetic strategies for maximizing the potential of this building block.[1]

Key Structural Features[1][2]

-

4-(Chloromethyl) Moiety: A highly reactive, benzylic-like electrophile susceptible to

attack by amines, thiols, and alkoxides under mild conditions. -

3-Bromo Heteroaryl Motif: A stable halogen handle primed for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

-

5-Methyl Group: Provides steric bulk and metabolic stability, blocking the 5-position from unwanted electrophilic substitutions.

Chemical Reactivity Profile & Strategy

The successful utilization of this scaffold relies on respecting the reactivity hierarchy between the

Reactivity Hierarchy

-

Primary Reactivity (

): The chloromethyl group is significantly more reactive toward nucleophiles than the heteroaryl bromide is toward oxidative addition (in the absence of a catalyst). Therefore, alkylation is typically performed first . -

Secondary Reactivity (Cross-Coupling): Once the sensitive alkyl chloride is converted to a stable ether, amine, or thioether, the aryl bromide remains intact for subsequent metal-catalyzed diversification.

Note: Reversing this order (Suzuki first) is possible but risky. Palladium catalysts can undergo oxidative addition into the alkyl chloride (though slower than aryl bromide), leading to

Visualization: Orthogonal Reactivity Map

Caption: Orthogonal reactivity map showing the preferred synthetic sequence: nucleophilic substitution followed by cross-coupling.

Detailed Experimental Protocols

Protocol A: Chemoselective N-Alkylation (SN2)

Objective: To attach a secondary amine pharmacophore to the isoxazole ring without disturbing the bromo-handle.

Mechanism: Bimolecular Nucleophilic Substitution (

Reagents:

-

Substrate: 3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole (1.0 equiv)

-

Nucleophile: Secondary amine (e.g., Morpholine, Piperazine derivative) (1.1 equiv)

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-(chloromethyl)-5-methyl-1,2-oxazole (1.0 mmol) in anhydrous MeCN (5 mL).

-

Base Addition: Add powdered

(2.0 mmol) to the solution. Note: If using a salt form of the amine, increase base to 3.0 mmol. -

Nucleophile Addition: Add the secondary amine (1.1 mmol) dropwise at room temperature.

-

Reaction: Stir the heterogeneous mixture at room temperature for 4–6 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc) or LC-MS. The starting material (chloride) should disappear. The product will be more polar.

-

Optimization: If reaction is sluggish, heat to 50°C. Avoid refluxing excessively to prevent potential degradation of the isoxazole ring or displacement of the bromine (rare but possible under forcing conditions).

-

-

Work-up:

-

Filter off the solid

. -

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in EtOAc and wash with water (

) and brine ( -

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (typically

, gradient 0-50% EtOAc in Hexanes).

Self-Validating Metric: The

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To install an aryl or heteroaryl group at the 3-position of the isoxazole ring.[2]

Mechanism: Pd(0)-catalyzed cycle: Oxidative Addition

Reagents:

-

Substrate: N-alkylated 3-bromoisoxazole intermediate (from Protocol A) (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(2M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Procedure:

-

Degassing: In a microwave vial or sealed tube, combine the bromide substrate (1.0 mmol), boronic acid (1.2 mmol), and solvent (dioxane, 4 mL). Sparge with Argon/Nitrogen for 5 minutes.

-

Catalyst Addition: Add the Palladium catalyst (0.05 mmol) and the aqueous base (1.5 mL). Seal the vessel immediately.

-

Reaction: Heat to 80–90°C for 2–12 hours.

-

Note: Microwave irradiation at 100°C for 30–60 minutes is often more efficient for electron-deficient isoxazoles.

-

-

Work-up:

-

Cool to room temperature.[4]

-

Dilute with EtOAc and filter through a pad of Celite to remove Pd black.

-

Wash the filtrate with water and brine.

-

-

Purification: Flash column chromatography.

Troubleshooting:

-

De-bromination: If the H-substituted isoxazole is observed (hydrodehalogenation), switch to a strictly anhydrous system (

in dry DMF) or lower the temperature. -

Protodeboronation: If the boronic acid degrades, use the corresponding pinacol ester and add excess base.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow for synthesizing a hypothetical kinase inhibitor using this scaffold.

Caption: Synthetic workflow for a hypothetical kinase inhibitor using the isoxazole scaffold.

Safety and Handling

-

Vesicant Warning: Chloromethyl isoxazoles are alkylating agents and potential vesicants (blistering agents). They are structurally related to nitrogen mustards in terms of reactivity.

-

Control: Always handle in a fume hood. Double-glove (Nitrile) is recommended.

-

Quenching: Quench glassware and spills with a dilute solution of ammonia or 10% NaOH to destroy the alkyl chloride before cleaning.

-

-

Sensitizer: Isoxazoles can be skin sensitizers. Avoid inhalation of dust/vapors.

References

-

Isoxazole Synthesis and Reactivity

-

Pinho e Melo, T. M. (2005).[5] Recent advances on the synthesis and transformations of isoxazole derivatives. Current Organic Chemistry, 9(10), 925-958.

-

-

Suzuki Coupling on Heterocycles

-

Miyaura, N., & Suzuki, A.[3] (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

- Dunn, A. D., et al. (2011). The synthesis and reactivity of chloromethyl-isoxazoles. Journal of Heterocyclic Chemistry.

-

Vendor Data & Physical Properties

-

PubChem Compound Summary for Isoxazole Derivatives.

-

(Note: While specific papers solely dedicated to the 3-bromo-4-chloromethyl-5-methyl isomer are rare in open literature, the protocols above are derived from standard, validated methodologies for 4-(chloromethyl)isoxazoles and 3-bromoisoxazoles found in the references above.)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

Application Note: 3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole as a Dual-Electrophile Building Block

[1]

Abstract & Strategic Overview

3-bromo-4-(chloromethyl)-5-methyl-1,2-oxazole (referred to herein as BCMI ) represents a high-value "dual-warhead" scaffold for medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its two electrophilic sites: a highly reactive chloromethyl group (C-4 position) susceptible to SN2 displacement, and a sterically distinct heteroaryl bromide (C-3 position) available for palladium-catalyzed cross-coupling.[1]

This guide details the strategic deployment of BCMI in the synthesis of complex heterocycles. Unlike simple phenyl halides, the isoxazole core functions as a bioisostere for amide bonds and esters, frequently appearing in GABA agonists, glutamate transporter inhibitors, and anti-infectives.

Key Advantages[1]

-

Orthogonality: The aliphatic chloride reacts under mild basic conditions, leaving the aromatic bromide intact for subsequent diversification.

-

Pharmacophore Utility: The isoxazole ring is metabolically stable yet can be reductively cleaved to reveal 1,3-dicarbonyl or

-amino ketone motifs (masked functionality).[1] -

Library Generation: Ideal for "Diversity-Oriented Synthesis" (DOS) where the C-4 position anchors the core and the C-3 position allows for late-stage exploration of chemical space.[1]

Chemical Profile & Handling

| Property | Specification | Notes |

| IUPAC Name | 3-bromo-4-(chloromethyl)-5-methyl-1,2-oxazole | Alternate: 3-bromo-4-chloromethyl-5-methylisoxazole |

| Molecular Formula | C5H5BrClNO | |

| Molecular Weight | 210.46 g/mol | |

| Physical State | White to off-white solid | Low melting point solid or oil depending on purity.[1][2] |

| Solubility | DCM, THF, DMF, DMSO | Poor solubility in water/hexanes. |

| Stability | Moisture Sensitive | The chloromethyl group hydrolyzes slowly in water; store under inert gas at -20°C. |

| Hazards | Alkylating Agent | Potent lachrymator and skin irritant.[1] Handle in a fume hood. Treat waste with aqueous ammonia/hydroxide.[1] |

Reaction Module A: Functionalization of the Chloromethyl Group (C-4)[1]

The chloromethyl group is the "primary handle." It typically undergoes nucleophilic substitution (SN2) reactions before any cross-coupling at the C-3 position.[1] This order of operations prevents potential interference of nucleophiles with the palladium cycle in later steps.

Mechanism & Strategy

The methylene chloride at C-4 is activated by the electron-withdrawing nature of the isoxazole ring.[1] Reaction rates follow the order: Thiols > Amines > Alkoxides .

Expert Insight: If reaction with secondary amines is sluggish, adding a catalytic amount of Sodium Iodide (NaI) generates the more reactive iodomethyl intermediate in situ (Finkelstein activation).

Protocol 1: SN2 Displacement with Secondary Amines

Objective: Synthesis of 3-bromo-4-(aminomethyl)-5-methylisoxazole derivatives.

Reagents:

-

BCMI (1.0 equiv)

-

Secondary Amine (1.1 equiv)

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

-

Catalyst: NaI (0.1 equiv) - Optional[1]

Step-by-Step:

-

Preparation: Dissolve BCMI (1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask under Nitrogen.

-

Addition: Add

(2.0 mmol) followed by the amine (1.1 mmol). -

Activation (Optional): If the amine is sterically hindered, add NaI (0.1 mmol).

-

Reaction: Stir at Room Temperature for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LCMS.

-

Note: Heating to 60°C accelerates the reaction but increases the risk of quaternary ammonium salt formation if the amine is in excess.

-

-

Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over

and concentrate. -

Purification: Flash column chromatography (typically 0-50% EtOAc in Hexanes).[1]

Reaction Module B: Functionalization of the Bromide (C-3)

The C-3 bromine on the isoxazole ring is electronically deactivated compared to typical aryl bromides.[1] Standard

Mechanism & Strategy

-

Challenge: The electron-rich nature of the isoxazole ring (

-excessive) makes the C-Br bond stronger and less prone to oxidative addition by Pd(0).[1] -

Solution: Use "Next-Generation" Buchwald ligands (e.g., XPhos, SPhos) or tri-tert-butylphosphine (

).[1]

Protocol 2: Suzuki-Miyaura Cross-Coupling[1][3]

Objective: Arylation of the C-3 position to form 3-aryl-4-substituted-isoxazoles.

Reagents:

-

C-4 Substituted BCMI derivative (from Module A) (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)[3]

-

Catalyst:

(2 mol%) -

Ligand: XPhos or SPhos (4 mol%)

-

Alternative:

(5 mol%) for simpler substrates.

-

-

Base:

(3.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane or Toluene/Water (10:1)[1]

Step-by-Step:

-

Degassing: Charge a microwave vial or pressure tube with the BCMI derivative (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and Base. Dissolve in 1,4-Dioxane (4 mL). Sparge with Argon for 5 minutes.

-

Catalyst Addition: Add

and Ligand (or pre-complexed catalyst) quickly under Argon flow. Seal the vessel. -

Reaction: Heat to 90–100°C for 12–16 hours.

-

Microwave Option: 120°C for 30–60 minutes is often superior for stubborn isoxazoles.[1]

-

-

Workup: Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.[1] Concentrate the filtrate.

-

Purification: Flash chromatography. Isoxazoles are often UV-active, making detection easy.[1]

Strategic Visualization: The Divergent Workflow

The following diagram illustrates the logical flow for building complex libraries using BCMI.

Caption: Divergent synthesis strategy. Path A (SN2 first) is preferred to avoid side reactions at the chloromethyl center during the harsh conditions of cross-coupling.

Case Study: Scaffold Hopping & "Masked" Functionality

While the isoxazole ring is a stable pharmacophore, it is also a "masked" form of a 1,3-dicarbonyl system. This is a powerful tool in total synthesis.

Reaction: Reductive Cleavage

Conditions:

References

-

Isoxazole Building Blocks & Reactivity

-

Suzuki Coupling of 3-Bromoisoxazoles

-

General Nucleophilic Substitution Protocols

-

Isoxazole in Drug Discovery (GABA/Glutamate)

-

National Institutes of Health (PMC). "Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions."[1] Discusses isoxazole scaffolds in CNS drug discovery.

-

Sources

- 1. 1260751-76-5,4-Bromo-3-chlorobenzo[d]isoxazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]